molecular formula C11H12F3NO4 B8026914 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene

1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B8026914
M. Wt: 279.21 g/mol
InChI Key: JDDAMWKNPPSNTR-UHFFFAOYSA-N
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Description

1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a methylpropoxy group at position 1, a nitro group at position 3, and a trifluoromethoxy group at position 5 on the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-7(2)6-18-9-3-8(15(16)17)4-10(5-9)19-11(12,13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAMWKNPPSNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common route includes the nitration of a precursor benzene compound followed by the introduction of the trifluoromethoxy and methylpropoxy groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent steps involve the use of reagents such as trifluoromethanol and 2-methylpropanol in the presence of suitable catalysts to introduce the respective functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

    Oxidation: The methylpropoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

    Reduction: 1-(2-Methylpropoxy)-3-amino-5-(trifluoromethoxy)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. Detailed studies are required to elucidate the specific molecular pathways involved.

Comparison with Similar Compounds

    1-(2-Methylpropoxy)-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    1-(2-Methylpropoxy)-5-(trifluoromethoxy)benzene:

    3-Nitro-5-(trifluoromethoxy)benzene: Lacks the methylpropoxy group, influencing its solubility and interaction with biological targets.

Uniqueness: 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and trifluoromethoxy) and electron-donating (methylpropoxy) groups creates a versatile compound for various scientific investigations.

This comprehensive overview highlights the significance of 1-(2-Methylpropoxy)-3-nitro-5-(trifluoromethoxy)benzene in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

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